10-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;dihydrochloride
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Overview
Description
10-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;dihydrochloride is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrimido[1,2-a]benzimidazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;dihydrochloride typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the use of ethyl 4,4,4-trifluorobut-2-inoate and 2-aminobenzimidazole under reflux conditions in pyridine to form the pyrimidobenzimidazole scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
10-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
10-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 10-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy)benzyl]-1H-benzimidazole: Known for its gene activation properties in breast cancer cells.
N1-[4-(5,6-dichloro-2-piperidin-4-yl-benzoimidazol-1-ylmethyl)-benzyl]-ethane-1,2-diamine: Exhibits promising antibacterial activity.
Uniqueness
10-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;dihydrochloride is unique due to its specific structural features, such as the pyrimido[1,2-a]benzimidazole core and the piperidine moiety. These features contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
10-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4.2ClH/c1-4-10-19(11-5-1)13-14-21-16-8-3-2-7-15(16)20-12-6-9-18-17(20)21;;/h2-3,7-8H,1,4-6,9-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXCJELRIKCKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N4C2=NCCC4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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